molecular formula C11H17ClN4S B12847092 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine

Katalognummer: B12847092
Molekulargewicht: 272.80 g/mol
InChI-Schlüssel: TXRKZODEHBDUDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a methylthio group, as well as a piperidine ring substituted with a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of Substituents: The chlorine and methylthio groups are introduced through nucleophilic substitution reactions. For example, the chlorine atom can be introduced using thionyl chloride, while the methylthio group can be added using methylthiol.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Final Coupling: The pyrimidine and piperidine rings are coupled together through a nucleophilic substitution reaction, typically using a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving pyrimidine derivatives.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylthio groups play a crucial role in binding to the active site of the target, while the piperidine ring enhances the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol
  • **1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine

Uniqueness

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H17ClN4S

Molekulargewicht

272.80 g/mol

IUPAC-Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-N-methylpiperidin-4-amine

InChI

InChI=1S/C11H17ClN4S/c1-13-8-3-5-16(6-4-8)10-7-9(12)14-11(15-10)17-2/h7-8,13H,3-6H2,1-2H3

InChI-Schlüssel

TXRKZODEHBDUDM-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.